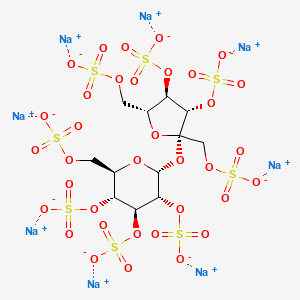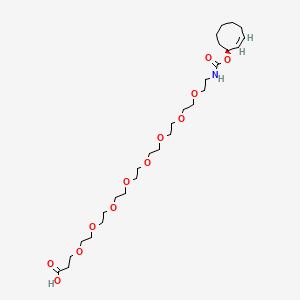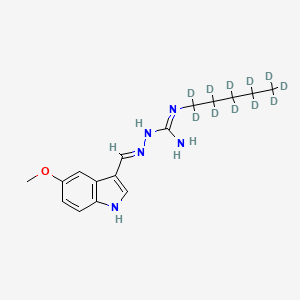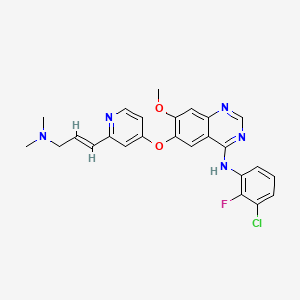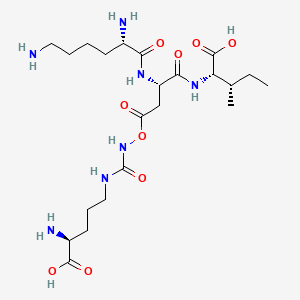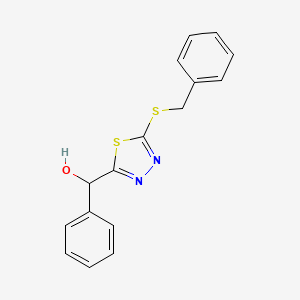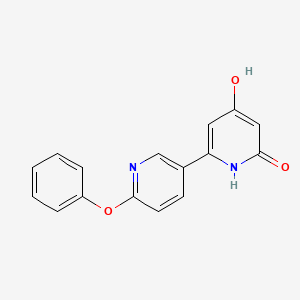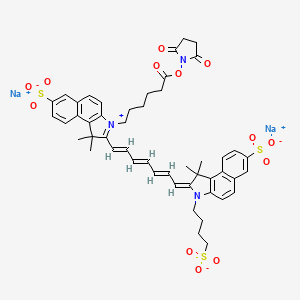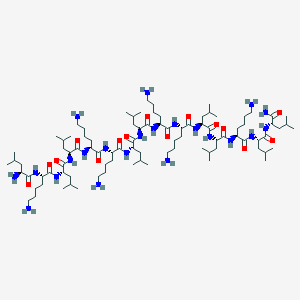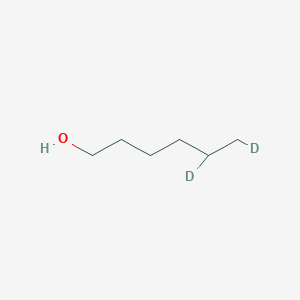
1-Hexanol-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanol-d2, also known as deuterated 1-Hexanol, is a deuterium-labeled compound with the chemical formula C6H12D2O. It is a derivative of 1-Hexanol, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique isotopic properties .
準備方法
1-Hexanol-d2 can be synthesized through several methods:
Oligomerization of Ethylene: This industrial method involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.
Hydroformylation of 1-Pentene: Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes.
Hydroboration-Oxidation: In laboratory settings, 1-hexene can be converted to this compound by hydroboration using diborane in tetrahydrofuran, followed by treatment with hydrogen peroxide and sodium hydroxide.
化学反応の分析
1-Hexanol-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hexane using reducing agents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. .
科学的研究の応用
1-Hexanol-d2 is widely used in scientific research due to its deuterium labeling:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: It helps in studying metabolic pathways and enzyme activities by tracking the incorporation of deuterium.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other deuterated compounds
作用機序
The mechanism of action of 1-Hexanol-d2 involves its interaction with biological membranes. It is thought to intercalate within the acyl chains of the membrane, affecting membrane fluidity and function. This interaction can be studied using techniques like 2H NMR and radiolabel binding assays .
類似化合物との比較
1-Hexanol-d2 can be compared with other deuterated alcohols and similar compounds:
1-Hexanol: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
1-Hexanol-d3: Another deuterated form with three deuterium atoms.
1-Hexanol-d5: A more heavily deuterated form with five deuterium atoms.
1-Hexanol-d11: The most heavily deuterated form with eleven deuterium atoms .
This compound is unique due to its specific deuterium labeling, making it particularly useful in studies requiring precise tracking of molecular interactions and transformations.
特性
分子式 |
C6H14O |
|---|---|
分子量 |
104.19 g/mol |
IUPAC名 |
5,6-dideuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D,2D |
InChIキー |
ZSIAUFGUXNUGDI-QDNHWIQGSA-N |
異性体SMILES |
[2H]CC([2H])CCCCO |
正規SMILES |
CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
